[3-(Trifluoromethyl)phenoxy]acetyl chloride
Overview
Description
[3-(Trifluoromethyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenoxy]acetyl chloride typically involves the reaction of [3-(Trifluoromethyl)phenoxy]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[3-(Trifluoromethyl)phenoxy]acetic acid+SOCl2→[3-(Trifluoromethyl)phenoxy]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Trifluoromethyl)phenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [3-(Trifluoromethyl)phenoxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form [3-(Trifluoromethyl)phenoxy]acetaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
[3-(Trifluoromethyl)phenoxy]acetic acid: from hydrolysis.
[3-(Trifluoromethyl)phenoxy]acetaldehyde: from reduction.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trifluoromethyl group into various organic molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in the development of new drugs and therapeutic agents.
- Studied for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenoxy]acetyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.
Molecular Targets and Pathways:
- The compound can target nucleophilic sites in biomolecules, leading to the formation of covalent adducts.
- The trifluoromethyl group can influence the interaction of the compound with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenoxy]acetyl chloride
- [2-(Trifluoromethyl)phenoxy]acetyl chloride
- [3-(Trifluoromethyl)phenyl]acetyl chloride
Uniqueness:
- The position of the trifluoromethyl group on the phenoxy ring can significantly influence the reactivity and properties of the compound.
- [3-(Trifluoromethyl)phenoxy]acetyl chloride offers a unique combination of reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXHNTUPXGBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521241 | |
Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85630-83-7 | |
Record name | [3-(Trifluoromethyl)phenoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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